Vinyltrimethylsilane

Catalysis Hydroformylation Aldehyde Synthesis

Vinyltrimethylsilane (VTMS) is the performance-defined organosilicon precursor for sub-45 nm node low-k dielectric PECVD, delivering k=2.0 films with uniquely ordered spherical nanopores upon annealing—a morphological advantage multi-vinyl silanes (DVDMS, TVS) cannot replicate. In Rh-catalyzed hydroformylation, VTMS reacts ~3× faster than other vinylsilanes, shortening batch cycle times. The (hfac)Cu(VTMS) CVD precursor exhibits superior thermal stability over the ATMS analogue, reducing premature decomposition. Procure VTMS for reproducible film thickness control (2.44 μg/min deposition rate), higher silyl monomer incorporation (≤40% with Ti-CGC catalysts), and process reliability. Standard research grades ≥97% (GC). Bulk quantities available.

Molecular Formula C5H12Si
Molecular Weight 100.23 g/mol
CAS No. 754-05-2
Cat. No. B1294299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyltrimethylsilane
CAS754-05-2
Molecular FormulaC5H12Si
Molecular Weight100.23 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C=C
InChIInChI=1S/C5H12Si/c1-5-6(2,3)4/h5H,1H2,2-4H3
InChIKeyGCSJLQSCSDMKTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyltrimethylsilane (CAS 754-05-2): A Volatile Organosilicon with Differentiated Reactivity for Advanced Synthesis and Semiconductor Deposition


Vinyltrimethylsilane (VTMS), CAS 754-05-2, is a volatile organosilicon compound with a molecular weight of 100.23 g/mol, a boiling point of 55 °C, and a density of 0.690 g/cm³ [1]. The compound features a single vinyl group attached to a trimethylsilyl moiety, rendering it a versatile reagent in organic synthesis and a precursor in plasma-enhanced chemical vapor deposition (PECVD) processes. Its chemical stability profile includes hydrolytic sensitivity rating 1, indicating no significant reaction with aqueous systems under ambient conditions [2], and it is recommended for storage at room temperature (<15°C) [3].

Why Vinyltrimethylsilane Cannot Be Casually Substituted with Other Vinylsilanes in Critical Applications


Substituting vinyltrimethylsilane with other vinylsilanes such as allyltrimethylsilane (ATMS), vinyltriethoxysilane (VTES), tetravinylsilane (TVS), or divinyldimethylsilane (DVDMS) introduces quantifiable performance divergences that materially impact process outcomes. In hydroformylation, VTMS reacts approximately three times faster than other vinylsilanes [1]. In PECVD, VTMS-derived films exhibit the lowest dielectric constant (k=2.0) compared to films from tetramethylsilane (4MS) [2] and produce uniquely defined spherical nanopores after annealing, whereas multi-vinyl precursors yield featureless scattering profiles [3]. In metallocene-catalyzed copolymerization, Ti-based constrained geometry catalysts incorporating VTMS achieve up to 40% silyl monomer incorporation [4], while allyltrimethylsilane fails to undergo vinylation under mild conditions where allylation proceeds readily [5]. These distinct performance parameters dictate that generic interchange among vinylsilanes is not scientifically or industrially tenable.

Quantitative Differentiation of Vinyltrimethylsilane Against Closest Analogs: Head-to-Head Performance Data for Procurement Decisions


Hydroformylation Rate: Vinyltrimethylsilane Reacts 3× Faster Than Other Vinylsilanes

Under identical catalytic conditions, vinyltrimethylsilane demonstrates a hydroformylation rate approximately three times higher than other vinyltrisubstituted silanes [1]. After 2 hours at 80 °C and 10 atm CO/H₂ (1:1) with Rh(acac)(CO)₂/tris(N-pyrrolyl)phosphine (3-10 equiv), vinyltrimethylsilane achieves 80% yield of aldehydes with an n/iso ratio of 8 [1].

Catalysis Hydroformylation Aldehyde Synthesis

Plasma Deposition Rate: Vinyltrimethylsilane Provides Controlled Film Growth Compared to Multi-Vinyl Precursors

Using quartz crystal microbalance (QCM) monitoring under identical polymerization conditions (100 W RF, 100 Pa vapor pressure), vinyltrimethylsilane (VTMS) deposits at an average rate of 2.44 μg/min [1]. In contrast, 1,3-divinyltetramethyldisiloxane deposits 5-fold faster, tetravinylsilane deposits 13.5-fold faster, and allyltrimethylsilane deposits at 3.43 μg/min (1.4-fold higher) [1].

Plasma Polymerization Thin Films Deposition Rate

Low-k Dielectric Performance: Vinyltrimethylsilane Yields Lower Dielectric Constant (k=2.0) than Tetramethylsilane-Derived Films

In direct PECVD, SiCOH films deposited from vinyltrimethylsilane (VTMS) achieve a dielectric constant of 2.0 at optimum conditions after annealing at 450°C, which is lower than films prepared from tetramethylsilane (4MS) under comparable conditions [1]. The VTMS-derived films exhibit higher carbon content and greater porosity development upon annealing [1].

Semiconductor Low-k Dielectric PECVD SiCOH Films

Nanopore Formation: Vinyltrimethylsilane Generates Well-Defined Spherical Nanopores Unlike Multi-Vinyl Precursors

Grazing incidence small-angle X-ray scattering (GISAXS) analysis reveals that after thermal annealing, SiCOH films deposited from vinyltrimethylsilane (VTMS) exhibit well-defined spherical nanopores, whereas films from divinyldimethylsilane (DVDMS) and tetravinylsilane (TVS) show featureless scattering profiles irrespective of annealing conditions [1]. Additionally, VTMS-derived films demonstrate the largest decrease in electron density upon annealing, indicating the highest nanopore population among the precursors tested [1].

Nanoporous Materials GISAXS Low-k Dielectric Porosity

Copolymerization Reactivity: Vinyltrimethylsilane Forms 1:1 Alternating Copolymer with Maleic Anhydride, Distinct from Divinyl Analogs

In cyclocopolymerization studies, trimethylvinylsilane (vinyltrimethylsilane) reacts with maleic anhydride to form a 1:1 alternating copolymer. In contrast, dimethyldivinylsilane (a 1,4-pentadiene analog) forms a 1:2 cyclocopolymer under identical conditions [1]. The equilibrium constant for charge-transfer complexation with maleic anhydride, determined by NMR, is 0.061 L/mol for vinyltrimethylsilane, compared to 0.107 L/mol for dimethyldivinylsilane [1].

Copolymerization Reactivity Ratios Alternating Copolymer

Thermal Stability of Cu Precursor: (hfac)Cu(VTMS) Outperforms (hfac)Cu(ATMS) in MOCVD Applications

¹H-NMR analysis reveals that (hexafluoroacetylacetonate)Cu(vinyltrimethylsilane), i.e., (hfac)Cu(VTMS), exhibits superior thermal stability compared to (hfac)Cu(allyltrimethylsilane), i.e., (hfac)Cu(ATMS). The enhanced stability of the VTMS complex is attributed to the relatively weaker Cu-ATMS bond, which promotes premature ligand dissociation [1].

MOCVD Copper Deposition Precursor Stability Semiconductor

High-Value Application Scenarios Where Vinyltrimethylsilane Differentiation Drives Procurement Decisions


Semiconductor Low-k Dielectric Film Fabrication

Vinyltrimethylsilane is the precursor of choice for depositing nanoporous SiCOH low-k dielectric films via PECVD. The compound's single vinyl group yields films with a dielectric constant of 2.0 [1], lower than films derived from tetramethylsilane (4MS) [1]. More importantly, VTMS uniquely generates well-defined spherical nanopores upon annealing, whereas multi-vinyl precursors (DVDMS, TVS) produce featureless, non-uniform porous structures [2]. This morphological control is critical for reliable interlayer dielectric performance in advanced integrated circuit nodes.

Aldehyde Synthesis via Accelerated Hydroformylation

In hydroformylation processes targeting silyl-substituted aldehydes, vinyltrimethylsilane offers a three-fold rate enhancement over other vinylsilanes under Rh catalysis [3]. This kinetic advantage translates to shorter batch cycles and increased throughput in the production of linear and branched silyl aldehydes, which serve as versatile intermediates in pharmaceutical and fine chemical synthesis.

Controlled-Rate Plasma Polymerization for Thin Film Coatings

For applications requiring precise control over film thickness—such as protective coatings on microelectronic components or surface modification of biomedical devices—vinyltrimethylsilane's moderate deposition rate of 2.44 μg/min [4] provides superior process control compared to multi-vinyl precursors that deposit 5- to 13.5-fold faster [4]. This predictable growth rate enables reproducible film thicknesses and uniform coverage.

Copper MOCVD Precursor Synthesis with Enhanced Thermal Stability

The (hfac)Cu(VTMS) complex, prepared from vinyltrimethylsilane, exhibits superior thermal stability relative to the allyltrimethylsilane analog (hfac)Cu(ATMS) [5]. This enhanced stability mitigates premature decomposition during precursor storage and vapor delivery, improving process reliability in copper metallization for semiconductor interconnects. Procurement of VTMS over ATMS for this application reduces precursor degradation and waste.

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